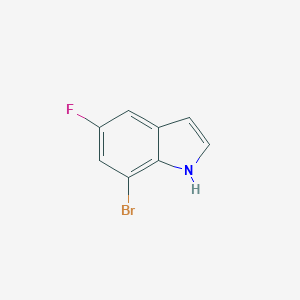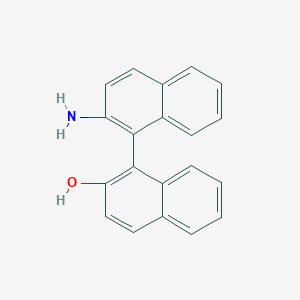
Rubioncolin C
Übersicht
Beschreibung
Rubioncolin C is a natural naphthohydroquinone dimer isolated from Rubia yunnanensis . It has shown potent antitumor activity, particularly in inhibiting the proliferation and metastasis of triple-negative breast cancer cells .
Molecular Structure Analysis
Rubioncolin C has a molecular formula of C27H22O6 and a molecular weight of 442.46 g/mol .Chemical Reactions Analysis
Rubioncolin C has been found to induce apoptotic and autophagic cell death in cancer cells . It inhibits the Akt/mTOR/P70S6K signaling pathway in HCT116 and HepG2 cells . It also inhibits the TNF-α- and LPS-induced NF-κB activation upstream of the p65 protein .Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
Rubioncolin C has been found to exert anti-tumor activity by inducing apoptotic and autophagic cell death and inhibiting the NF-κB and Akt/mTOR/P70S6K pathway in human cancer cells . It could inhibit the growth of cancer cell lines with IC 50 values between 1.14 and 9.93 μM . Rubioncolin C could also prevent LPS-induced endotoxin shock in vivo .
Apoptosis Induction
Rubioncolin C has been shown to induce apoptotic cell death . This process involves the programmed death of cells, which is a crucial mechanism in cancer treatment.
Autophagy Induction
In addition to apoptosis, Rubioncolin C also induces autophagic cell death . Autophagy is a cellular process that degrades unnecessary or dysfunctional components, which can lead to cell death when overactivated.
Inhibition of NF-κB Pathway
Rubioncolin C has been found to inhibit the NF-κB pathway . The NF-κB pathway is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens. Its inhibition can contribute to cell death.
Inhibition of Akt/mTOR/P70S6K Pathway
Rubioncolin C also inhibits the Akt/mTOR/P70S6K signaling pathway . This pathway is important for cell survival and growth, and its inhibition can lead to cell death.
Anti-Proliferative Activity
Rubioncolin C has been shown to suppress the proliferation of triple-negative breast cancer (TNBC) cells in a time- and dose-dependent manner via regulating cell cycle .
Anti-Metastatic Activity
Rubioncolin C inhibits the migration and invasion of TNBC cells by downregulating MMPs and inhibiting EMT . This suggests that it may have potential as a therapeutic agent for metastatic cancers.
ROS Production
Rubioncolin C has been found to induce the production of reactive oxygen species (ROS) in TNBC cells . ROS are chemically reactive molecules that can damage cell structures and lead to cell death.
These findings suggest that Rubioncolin C has potential as a therapeutic agent for treating cancer . However, further research is needed to fully understand its mechanisms of action and potential side effects.
Wirkmechanismus
Target of Action
Rubioncolin C, a natural naphthohydroquinone dimer isolated from Rubia yunnanensis, has shown potent antitumor activity . The primary targets of Rubioncolin C are triple-negative breast cancer (TNBC) cells .
Mode of Action
Rubioncolin C interacts with its targets by inducing ROS-mediated apoptotic and autophagic cell death . It suppresses the proliferation of TNBC cells in a time- and dose-dependent manner via regulating cell cycle .
Biochemical Pathways
Rubioncolin C affects several biochemical pathways. It activates the MAPK signaling pathway and inhibits the mTOR/Akt/p70S6K and NF-κB signaling pathways . It also inhibits the TNF-α- and LPS-induced NF-κB activation upstream of the p65 protein .
Result of Action
The result of Rubioncolin C’s action is the suppression of tumor growth through inducing apoptosis and autophagy and inactivating NF-κB in vivo . It also prevents LPS-induced endotoxin shock in vivo .
Eigenschaften
IUPAC Name |
methyl 4-(1,4-dioxonaphthalen-2-yl)oxy-1-hydroxy-3-(3-methylbut-2-enyl)naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O6/c1-15(2)12-13-20-23(27(31)32-3)25(30)18-10-6-7-11-19(18)26(20)33-22-14-21(28)16-8-4-5-9-17(16)24(22)29/h4-12,14,30H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERDSCMBQADHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O)OC3=CC(=O)C4=CC=CC=C4C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubioncolin C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)


![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)






